molecular formula C31H47N5O4S B12305933 (2R,4S)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

(2R,4S)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B12305933
M. Wt: 585.8 g/mol
InChI Key: QLJZVMJBYNFUSG-UHFFFAOYSA-N
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Description

(S,R,S)-AHPC-C8-NH2 is a chiral compound with significant applications in various scientific fields. The compound’s structure includes multiple chiral centers, making it an interesting subject for stereochemical studies. Its unique configuration allows it to interact with biological systems in specific ways, making it valuable in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C8-NH2 typically involves multiple steps, including the formation of chiral intermediates. One common method starts with the preparation of a chiral amine, which is then coupled with a suitable acid chloride under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (S,R,S)-AHPC-C8-NH2 may involve more scalable processes. These could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-C8-NH2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S,R,S)-AHPC-C8-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, including as an anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (S,R,S)-AHPC-C8-NH2 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (R,S,R)-AHPC-C8-NH2
  • (S,S,R)-AHPC-C8-NH2
  • (R,R,S)-AHPC-C8-NH2

Uniqueness

(S,R,S)-AHPC-C8-NH2 is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This configuration can lead to different interactions with molecular targets compared to its stereoisomers, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C31H47N5O4S

Molecular Weight

585.8 g/mol

IUPAC Name

1-[2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H47N5O4S/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38)

InChI Key

QLJZVMJBYNFUSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O

Origin of Product

United States

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